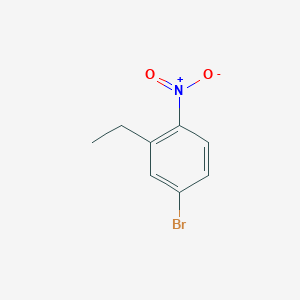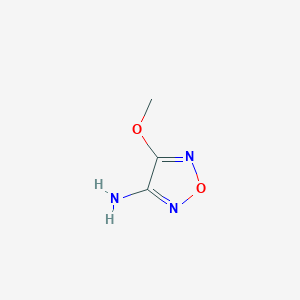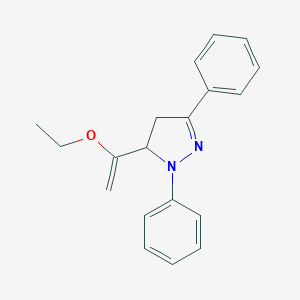
1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- is not well understood. However, studies suggest that it may exert its biological activities through the inhibition of various enzymes and receptors. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. It has also been reported to bind to the active site of DNA gyrase, an essential enzyme for bacterial replication.
Biochemische Und Physiologische Effekte
1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- in lab experiments include its ease of synthesis and its potential applications in various fields. However, the compound has some limitations, such as its low solubility in water and its instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research on 1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl-. One potential direction is to explore its potential as a lead compound for the development of new drugs. Another direction is to investigate its applications in materials science, such as the synthesis of new polymers and liquid crystals. Additionally, further studies are needed to elucidate the mechanism of action and to optimize the synthesis method for improved yields and purity.
Conclusion:
In conclusion, 1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- is a promising compound with potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. Its ease of synthesis and its biological activities make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved yields and purity.
Synthesemethoden
The synthesis of 1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- can be achieved through several methods, including the reaction of ethyl acrylate with 1,3-diphenyl-1H-pyrazol-5-amine in the presence of a catalyst. Another method involves the reaction of chalcones with hydrazine hydrate and acetic acid. The resulting product can be purified through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. The compound has also been found to possess insecticidal and herbicidal properties, making it a promising candidate for agrochemical applications. Additionally, it has been used in the synthesis of new materials, such as polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
87995-89-9 |
|---|---|
Produktname |
1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- |
Molekularformel |
C19H20N2O |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
3-(1-ethoxyethenyl)-2,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C19H20N2O/c1-3-22-15(2)19-14-18(16-10-6-4-7-11-16)20-21(19)17-12-8-5-9-13-17/h4-13,19H,2-3,14H2,1H3 |
InChI-Schlüssel |
YSHJSGKAQHPUAJ-UHFFFAOYSA-N |
SMILES |
CCOC(=C)C1CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=C)C1CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)
![Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-](/img/structure/B187958.png)
![Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-](/img/structure/B187961.png)
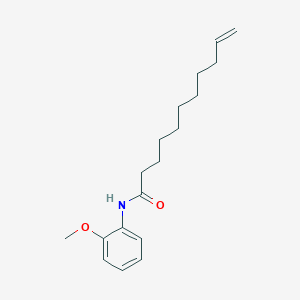
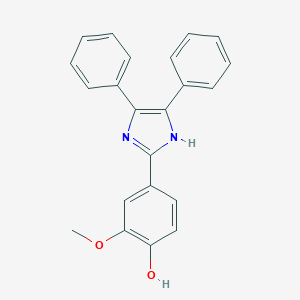
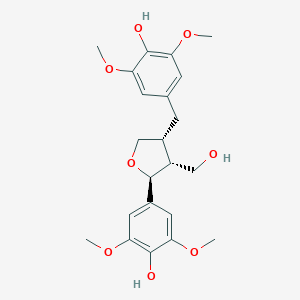
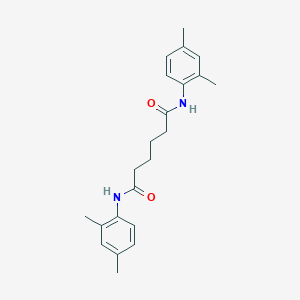
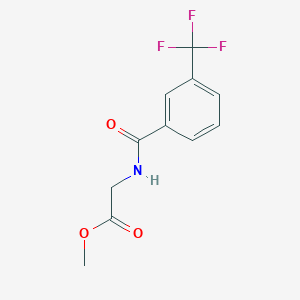
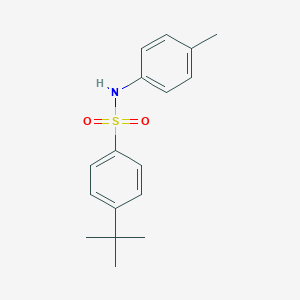
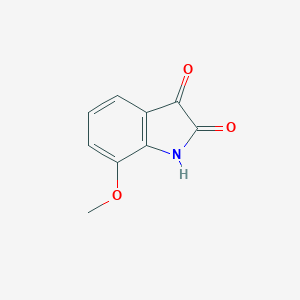
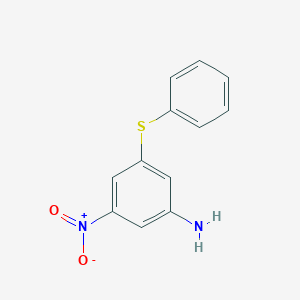
![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B187973.png)
